3-({[(2H-1,3-benzodioxol-4-yl)carbamoyl]methyl}sulfanyl)-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
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Overview
Description
3-({[(2H-1,3-benzodioxol-4-yl)carbamoyl]methyl}sulfanyl)-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, a triazolopyridine core, and a carboxamide group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(2H-1,3-benzodioxol-4-yl)carbamoyl]methyl}sulfanyl)-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole ring is synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.
Carbamoylation: The benzodioxole intermediate is then reacted with an isocyanate to form the carbamoyl derivative.
Thioether Formation: The carbamoyl derivative is further reacted with a thiol compound to introduce the sulfanyl group.
Triazolopyridine Core Construction: The triazolopyridine core is constructed through a cyclization reaction involving a suitable pyridine derivative and a triazole precursor.
Final Coupling: The final step involves coupling the triazolopyridine core with the benzodioxole-carbamoyl-sulfanyl intermediate under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3-({[(2H-1,3-benzodioxol-4-yl)carbamoyl]methyl}sulfanyl)-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions with halogens or nitro groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Halogens, nitro groups
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
3-({[(2H-1,3-benzodioxol-4-yl)carbamoyl]methyl}sulfanyl)-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules and materials.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Industrial Applications: It is explored for its potential use in the development of new materials with unique properties, such as polymers and dendrimers.
Mechanism of Action
The mechanism of action of 3-({[(2H-1,3-benzodioxol-4-yl)carbamoyl]methyl}sulfanyl)-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of key cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds share the triazole moiety and have shown potential as anticancer agents.
2,6-bis(1,2,3-triazol-4-yl)pyridine derivatives: These compounds are used in coordination chemistry and have applications in catalysis and materials science.
Uniqueness
3-({[(2H-1,3-benzodioxol-4-yl)carbamoyl]methyl}sulfanyl)-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties
Properties
Molecular Formula |
C23H19N5O4S |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
3-[2-(1,3-benzodioxol-4-ylamino)-2-oxoethyl]sulfanyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C23H19N5O4S/c1-14-5-8-16(9-6-14)24-22(30)15-7-10-19-26-27-23(28(19)11-15)33-12-20(29)25-17-3-2-4-18-21(17)32-13-31-18/h2-11H,12-13H2,1H3,(H,24,30)(H,25,29) |
InChI Key |
IBPMBNFOKLWVGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN3C(=NN=C3SCC(=O)NC4=C5C(=CC=C4)OCO5)C=C2 |
Origin of Product |
United States |
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